

An In-depth Technical Guide to 2-Pyrrolidineethanol and Its Derivatives

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Compound of Interest

Compound Name: 2-Pyrrolidineethanol

Cat. No.: B102423

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Introduction

The term "**2-Pyrrolidineethanol**" can refer to several distinct chemical entities, each with unique properties and applications in research and drug development. This ambiguity necessitates a clear delineation of the specific isomers and derivatives to ensure accurate experimental design and interpretation. This technical guide provides a comprehensive overview of the core compounds associated with this name, focusing on their chemical properties, applications, and relevant experimental protocols for researchers, scientists, and drug development professionals. The primary compounds covered are pyrrolidine-2-ethanol, its structural isomer 1-Pyrrolidineethanol (N-(2-Hydroxyethyl)pyrrolidine), and the N-substituted derivative 1-Methyl-**2-pyrrolidineethanol**.

Data Presentation: Core Compounds

The physicochemical properties of the key compounds are summarized below for easy comparison.

Table 1: Physicochemical Data for **2-Pyrrolidineethanol** and Related Compounds

Property	pyrrolidine-2-ethanol	1-Pyrrolidineethanol	1-Methyl-2-pyrrolidineethanol
Structure	(Image of 2-position ethanol group)	(Image of 1-position ethanol group)	(Image of 1-methyl, 2-ethanol group)
CAS Number	19432-88-3	2955-88-6	67004-64-2
Molecular Formula	C ₆ H ₁₃ NO	C ₆ H ₁₃ NO	C ₇ H ₁₅ NO
Molecular Weight	115.17 g/mol	115.17 g/mol [1]	129.20 g/mol
Synonyms	2-(Pyrrolidin-2-yl)ethanol	N-(2-Hydroxyethyl)pyrrolidine, Epolamine[1]	N-Methyl-2-pyrrolidineethanol
Appearance	-	Colourless liquid[1]	Clear yellow to brownish liquid
Boiling Point	-	79-81°C[1]	110-112°C (14 mmHg)
Density	-	0.985 g/cm ³ [1]	0.951 g/mL at 25°C
Solubility	-	Partly soluble in water; Soluble in alcohol, ether, benzene[1]	-
Storage	2-8°C	-	-

Applications in Research and Drug Development

These pyrrolidine derivatives serve as crucial building blocks and intermediates in the synthesis of various pharmaceutical compounds.

- pyrrolidine-2-ethanol (CAS 19432-88-3): This chiral molecule is noted for its potential use as an inhibitor of c-Kit kinase, a target in cancer therapy. Its primary application lies in asymmetric synthesis, where its stereocenter is valuable for creating enantiomerically pure molecules.

- 1-Pyrrolidineethanol (Epolamine) (CAS 2955-88-6): This compound is a key raw material and intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyestuffs.[1] Its most prominent role is as a reagent in the synthesis of Diclofenac Epolamine, the active ingredient in products like Flector Patch.[2] This salt form of diclofenac exhibits greater water solubility and enhanced cutaneous absorption compared to other forms of the drug.[1]
- 1-Methyl-2-pyrrolidineethanol (CAS 67004-64-2): This derivative is an important pharmaceutical intermediate. It is notably used as a key precursor in the synthesis of Clemastine, an antihistamine.[3] It also serves as a British Pharmacopoeia reference standard for laboratory tests related to Clemastine tablets.

Experimental Protocols & Workflows

Detailed methodologies for the synthesis of active pharmaceutical ingredients (APIs) using these precursors are critical for drug development.

Detailed Methodology: Synthesis of Diclofenac Epolamine

This protocol describes the synthesis of Diclofenac Epolamine from Diclofenac Sodium on a laboratory scale.

Objective: To prepare high-purity Diclofenac Epolamine.

Materials:

- Diclofenac Sodium
- Ethyl Acetate
- Methyl Isobutyl Ketone (or alternative organic solvent)
- Water
- A strong acid (e.g., HCl)
- 1-Pyrrolidineethanol (Epolamine)

Procedure:

- **Salt Dissolution:** Dissolve the starting material, sodium diclofenac salt, in a solvent mixture of water and an organic solvent such as ethyl acetate.[4]
- **Acidification:** Add a strong acid to the mixture. This protonates the diclofenac, forming the free diclofenac acid.
- **Phase Separation:** The mixture will separate into two phases. Remove and discard the aqueous phase, retaining the organic phase which contains the diclofenac acid.[4]
- **Anhydrification:** Ensure the remaining organic phase is anhydrous.
- **Salt Formation:** Add 1-Pyrrolidineethanol (Epolamine) to the organic solution. The reaction should be maintained at a temperature between 55 - 60°C.[4]
- **Precipitation and Filtration:** The product, Diclofenac Epolamine, will begin to precipitate. Cool the mixture to 0-5°C and filter the solid product under vacuum.[4]
- **Washing and Drying:** Wash the collected solid with cold ethyl acetate and dry under vacuum at 40°C for approximately 18 hours.[4]
- **Analysis:** The final product's purity can be verified by High-Performance Liquid Chromatography (HPLC), with expected purity not less than 99.80%.[4]

Synthetic Workflow: Clemastine Fumarate Synthesis

1-Methyl-2-pyrrolidineethanol is a precursor to a key intermediate in the synthesis of Clemastine. The general workflow is as follows:

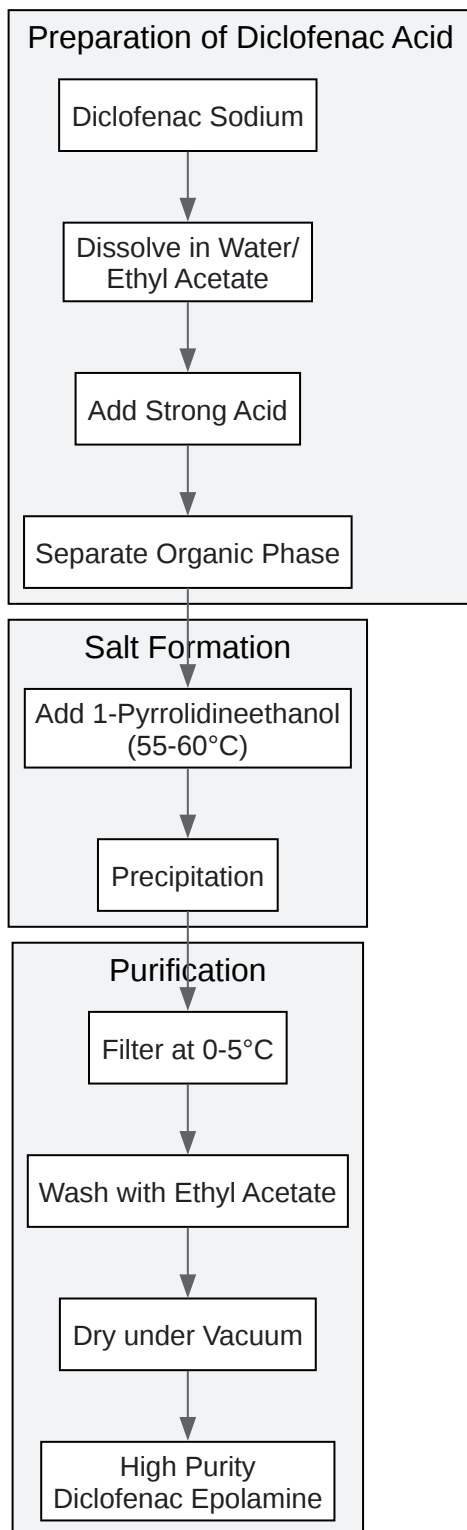
- **Intermediate Preparation:** 1-Methyl-2-pyrrolidineethanol is converted to N-methyl-2-(2-chloroethyl)pyrrolidine. This is typically achieved by treating a related precursor, N-methyl-2-(2-ethoxy)pyrrolidine, with a chlorinating agent like thionyl chloride.[3][5]
- **Coupling Reaction:** The resulting N-methyl-2-(2-chloroethyl)pyrrolidine is reacted with 1-(4-chlorophenyl)-1-phenylethanol in the presence of a strong base, such as sodamide, to yield racemic clemastine.[3][5]

- Resolution: The racemic mixture is resolved using a chiral resolving agent, like L-(+)-tartaric acid, in a solvent mixture (e.g., acetone and water) to isolate the desired (R,R)-enantiomer.
[5]
- Final Salt Formation: The resolved clemastine base is then treated with fumaric acid to form the final active pharmaceutical ingredient, clemastine fumarate.[5]

Mandatory Visualizations

The following diagrams illustrate the logical workflows for the syntheses described above.

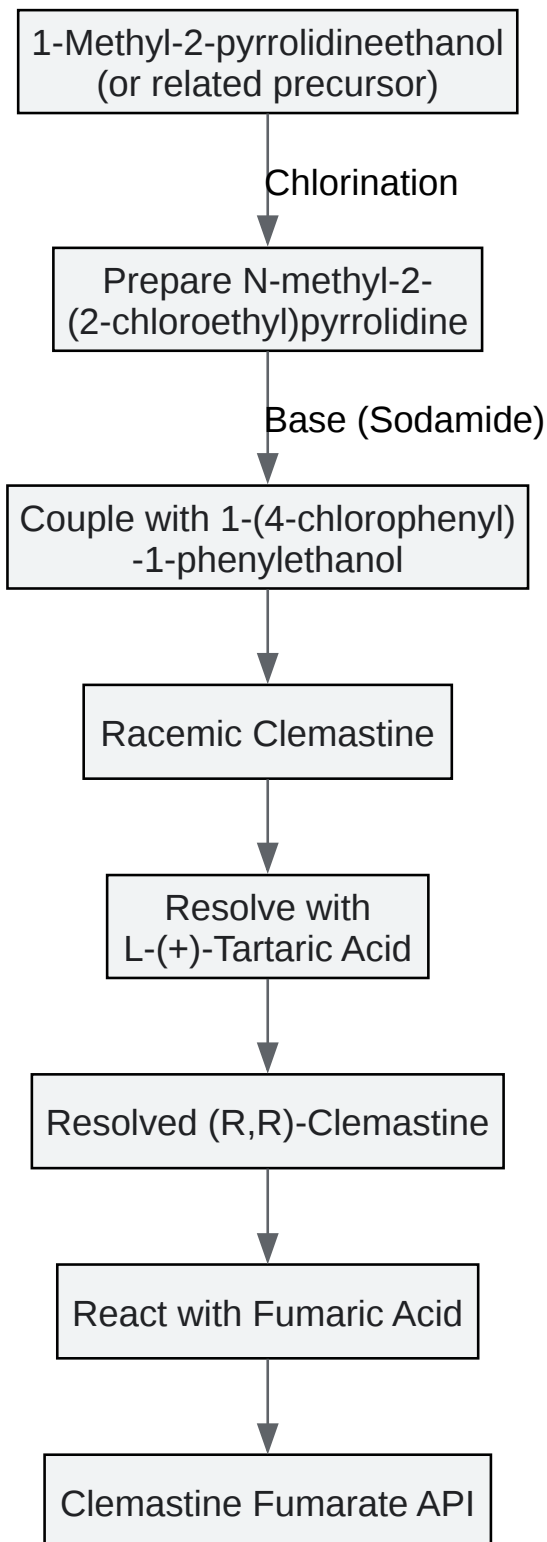
Workflow for Diclofenac Epolamine Synthesis



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Caption: Logical workflow for the synthesis of Diclofenac Epolamine.

Workflow for Clemastine Fumarate Synthesis

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Caption: Logical workflow for the synthesis of Clemastine Fumarate.

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References

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